5-Hydroxyanthranilic acid hydrochloride
Description
Properties
CAS No. |
2133-03-1 |
|---|---|
Molecular Formula |
C7H8ClNO3 |
Molecular Weight |
189.59 g/mol |
IUPAC Name |
2-amino-5-hydroxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO3.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3,9H,8H2,(H,10,11);1H |
InChI Key |
LBPNOPBEVPRCKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)N.Cl |
Origin of Product |
United States |
Metabolic Pathways and Biosynthesis of 5 Hydroxyanthranilic Acid
Position as an Intermediate in Tryptophan Catabolism via the Kynurenine (B1673888) Pathway
The kynurenine pathway is the primary route for tryptophan degradation in mammals, accounting for over 90% of its catabolism. arizona.edu This pathway generates several neuroactive and immunomodulatory metabolites. While 3-hydroxyanthranilic acid is a well-established intermediate in the main kynurenine pathway leading to the synthesis of quinolinic acid and NAD+, 5-hydroxyanthranilic acid is also recognized as a tryptophan metabolite. arizona.edunih.govwikipedia.org
The catabolism of the essential amino acid tryptophan is primarily initiated by the enzyme indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which converts L-tryptophan to N-formylkynurenine. arizona.eduoup.com This is subsequently converted to L-kynurenine. oup.com Further metabolism of kynurenine leads to the formation of several downstream products. One of the key branches of this pathway involves the conversion of 3-hydroxykynurenine to 3-hydroxyanthranilic acid by the enzyme kynureninase. While the direct enzymatic steps leading to 5-hydroxyanthranilic acid are less defined in the primary kynurenine pathway, it is identified as a metabolite of tryptophan. nih.govsigmaaldrich.com
The downstream fate of hydroxyanthranilic acid isomers is critical. 3-Hydroxyanthranilic acid is a direct precursor to quinolinic acid, an N-methyl-D-aspartate (NMDA) receptor agonist, and is involved in the de novo synthesis of NAD+. pnas.org The enzyme 3-hydroxyanthranilate 3,4-dioxygenase (HAO) catalyzes the ring cleavage of 3-hydroxyanthranilic acid to form 2-amino-3-carboxymuconate-6-semialdehyde (ACMS). pnas.org ACMS can then either undergo non-enzymatic cyclization to quinolinic acid or be further metabolized in the pathway leading to acetyl-CoA. pnas.orgyoutube.com
In rat liver, an enzyme localized in the nuclear fraction has been found to convert 3-hydroxyanthranilic acid into cinnabarinic acid (2-amino-3-oxo-3H-phenoxazine-1,9-dicarboxylic acid). nih.govnih.gov This enzyme, cinnabarinate synthase, has an optimal pH of 7.2 and is activated by Mn2+ ions. nih.govportlandpress.com
| Precursor | Enzyme | Product | Organism/Tissue |
| L-Tryptophan | Indoleamine 2,3-dioxygenase (IDO) / Tryptophan 2,3-dioxygenase (TDO) | N-Formylkynurenine | Mammals |
| N-Formylkynurenine | Formamidase | L-Kynurenine | Mammals |
| 3-Hydroxykynurenine | Kynureninase | 3-Hydroxyanthranilic acid | Humans |
| 3-Hydroxyanthranilic acid | 3-Hydroxyanthranilate 3,4-dioxygenase (HAO) | 2-Amino-3-carboxymuconate-6-semialdehyde (ACMS) | Mammals |
| 3-Hydroxyanthranilic acid | Cinnabarinate synthase | Cinnabarinic acid | Rat Liver |
Biosynthesis of N-Cinnamoylanthranilic Acids (Avenanthramides) in Avena sativa (Oat)
Avenanthramides are a group of phenolic alkaloids found almost exclusively in oats (Avena sativa L.) that are known for their antioxidant and anti-inflammatory properties. nih.govcdnsciencepub.com These compounds are N-cinnamoylanthranilic acids, formed by the conjugation of an anthranilic acid derivative with a hydroxycinnamic acid. nih.govmdpi.com
5-Hydroxyanthranilic acid serves as the primary acyl acceptor molecule in the biosynthesis of the most abundant avenanthramides. nih.govmdpi.comnih.gov The synthesis involves the condensation of 5-hydroxyanthranilic acid with various hydroxycinnamoyl-CoA thioesters. nih.govmdpi.com The specific hydroxycinnamic acid conjugated to 5-hydroxyanthranilic acid determines the type of avenanthramide produced. For instance, conjugation with p-coumaric acid, caffeic acid, or ferulic acid yields avenanthramide A (Avn-A), avenanthramide C (Avn-C), and avenanthramide B (Avn-B), respectively. nih.gov
The biosynthesis of avenanthramides is a multi-step process involving several key enzymes. The precursors, hydroxycinnamic acids, are derived from the phenylpropanoid pathway, while 5-hydroxyanthranilic acid originates from the shikimate pathway. mdpi.com
The final and crucial step in the biosynthesis of many avenanthramides is catalyzed by the enzyme hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyl transferase (HHT). cdnsciencepub.comnih.gov HHT belongs to the BAHD family of acyltransferases. cdnsciencepub.com This enzyme facilitates the condensation of hydroxycinnamoyl-CoA thioesters (acyl donors) with 5-hydroxyanthranilic acid (acyl acceptor). nih.govnih.gov
Research has shown that oat HHT enzymes are responsible for the synthesis of Avn-A and Avn-C by using p-coumaroyl-CoA and caffeoyl-CoA as acyl donors, respectively. nih.govnih.gov Interestingly, Avn-B is not directly synthesized by HHT but is instead formed through the methylation of Avn-C, a reaction catalyzed by a caffeoyl-CoA O-methyltransferase (CCoAOMT) enzyme. nih.govnih.gov The activity of HHT has been detected in various parts of the oat plant, including the seeds, leaves, stems, and roots, and its expression can be induced by stressors like pathogens or chemical activators. cdnsciencepub.comnih.gov Multiple isoforms of HHT have been identified, suggesting a diversity in their substrate specificities. nih.gov
| Avenanthramide | Acyl Donor (Hydroxycinnamoyl-CoA) | Acyl Acceptor | Key Enzyme |
| Avenanthramide A (Avn-A) | p-Coumaroyl-CoA | 5-Hydroxyanthranilic acid | HHT |
| Avenanthramide C (Avn-C) | Caffeoyl-CoA | 5-Hydroxyanthranilic acid | HHT |
| Avenanthramide B (Avn-B) | Feruloyl-CoA (via methylation of Avn-C) | 5-Hydroxyanthranilic acid | CCoAOMT (from Avn-C) |
Identification and Characterization of Involved Enzymes
Caffeoyl-CoA O-methyltransferase (CCoAOMT) Involvement
Caffeoyl-CoA O-methyltransferase (CCoAOMT) is an enzyme that plays a critical, albeit indirect, role in the metabolic fate of 5-hydroxyanthranilic acid's derivatives. mdpi.com CCoAOMT belongs to a class of S-adenosine-L-methionine methyltransferases that catalyze the transfer of a methyl group to the hydroxyl group on a phenolic ring, specifically targeting caffeoyl-CoA and its derivatives. mdpi.commdpi.com
In the context of avenanthramide biosynthesis, CCoAOMT is not directly involved in the initial condensation reaction with 5-hydroxyanthranilic acid. Instead, its activity is crucial for the formation of Avenanthramide-B (Avn-B). Research has demonstrated that Avn-B is synthesized via the methylation of Avenanthramide-C (Avn-C). mdpi.commdpi.comnih.gov This specific methylation of the hydroxyl group at position 3 of the aroyl group in Avn-C is catalyzed by a CCoAOMT enzyme. mdpi.comnih.gov This finding elucidated that the biosynthesis of Avn-B follows a different mechanism than previously thought, highlighting the specific and essential role of CCoAOMT in diversifying the avenanthramide profile in oats. nih.govmdpi.com
4-Coumarate-CoA Ligase (4CL) Activity
The enzyme 4-Coumarate-CoA Ligase (4CL) is fundamental to the phenylpropanoid pathway and is essential for the biosynthesis of avenanthramides. researchgate.netnih.gov 4CL catalyzes the activation of hydroxycinnamic acids by converting them into their corresponding high-energy CoA thioesters. nih.govresearchgate.net This activation step is a prerequisite for their subsequent condensation with an acyl acceptor. nih.gov
In the formation of avenanthramides, 4CL acts on the precursors that will form the cinnamoyl moiety of the final molecule. nih.gov In vitro enzymatic assays have confirmed that oat 4CL can effectively convert p-coumaric acid, caffeic acid, and ferulic acid into their respective CoA thioesters: p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA. nih.govresearchgate.net These activated hydroxycinnamoyl-CoAs then serve as the acyl donors that condense with 5-hydroxyanthranilic acid (the acyl acceptor) to form the various avenanthramide molecules. nih.govresearchgate.net Therefore, 4CL activity is a critical control point, supplying the necessary activated precursors for the final condensation step in avenanthramide biosynthesis. researchgate.netmdpi.com
Mechanisms of Specific Avenanthramide (e.g., Avn-A, Avn-C, Avn-B) Formation
The formation of the major avenanthramides (Avns) found in oats—Avn-A, Avn-C, and Avn-B—involves a series of specific enzymatic reactions that combine a 5-hydroxyanthranilic acid backbone with different hydroxycinnamic acids. nih.gov The central enzyme in the initial condensation is hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT). mdpi.comnih.gov
Avenanthramide-A (Avn-A): The biosynthesis of Avn-A occurs through the condensation of 5-hydroxyanthranilic acid with p-coumaroyl-CoA. mdpi.comnih.gov This reaction is catalyzed by the HHT enzyme, which facilitates the formation of an amide bond between the two precursor molecules. mdpi.com Oat HHTs have been shown to be directly responsible for this synthesis. nih.govresearchgate.net
Avenanthramide-C (Avn-C): Similar to Avn-A, Avn-C is synthesized by the HHT enzyme. mdpi.comnih.gov In this case, the acyl donor is caffeoyl-CoA, which is condensed with 5-hydroxyanthranilic acid. mdpi.comnih.gov The ability of HHT to utilize both p-coumaroyl-CoA and caffeoyl-CoA as substrates leads to the direct production of both Avn-A and Avn-C. researchgate.net
Avenanthramide-B (Avn-B): The formation of Avn-B follows a distinct two-step mechanism. It is not synthesized directly by HHT through the condensation of feruloyl-CoA with 5-hydroxyanthranilic acid. mdpi.com Instead, Avn-C first serves as a substrate. mdpi.com The enzyme Caffeoyl-CoA O-methyltransferase (CCoAOMT) then catalyzes the methylation of Avn-C to produce Avn-B. mdpi.commdpi.comnih.gov This pathway demonstrates a sequential modification of a pre-formed avenanthramide to generate further structural diversity. tandfonline.com
Table 2: Key Enzymes and Reactions in Avenanthramide Biosynthesis
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Role |
|---|---|---|---|---|
| 4-Coumarate-CoA Ligase | 4CL | p-coumaric acid, Caffeic acid, Ferulic acid + CoA | p-coumaroyl-CoA, Caffeoyl-CoA, Feruloyl-CoA | Activates hydroxycinnamic acids for condensation. nih.govresearchgate.net |
| Hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase | HHT | p-coumaroyl-CoA + 5-hydroxyanthranilic acidCaffeoyl-CoA + 5-hydroxyanthranilic acid | Avenanthramide-AAvenanthramide-C | Catalyzes the condensation to form Avn-A and Avn-C. mdpi.comnih.gov |
| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Avenanthramide-C | Avenanthramide-B | Methylates Avn-C to form Avn-B. mdpi.comnih.gov |
Table 3: Major Avenanthramides and Their Precursors
| Avenanthramide | Anthranilic Acid Moiety | Hydroxycinnamic Acid Moiety |
|---|---|---|
| Avenanthramide-A (Avn-A) | 5-Hydroxyanthranilic acid | p-Coumaric acid |
| Avenanthramide-B (Avn-B) | 5-Hydroxyanthranilic acid | Ferulic acid |
| Avenanthramide-C (Avn-C) | 5-Hydroxyanthranilic acid | Caffeic acid |
Enzymatic Interactions and Molecular Modulation by 5 Hydroxyanthranilic Acid and Its Derivatives
Inhibition of Alpha-Glucosidase Activity
Alpha-glucosidase inhibitors are a class of therapeutic agents that help manage conditions like type 2 diabetes by delaying carbohydrate digestion and absorption. nih.gov These inhibitors act competitively on enzymes such as glucoamylase, sucrase, maltase, and isomaltase in the small intestine, which are responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.govyoutube.com By hindering this process, they effectively lower postprandial blood glucose levels. nih.govnih.gov While various natural and synthetic compounds have been identified as alpha-glucosidase inhibitors, current scientific literature does not provide specific evidence to suggest that 5-hydroxyanthranilic acid or its hydrochloride salt possess this inhibitory activity. nih.govnih.gov
Modulation of 5-Lipoxygenase Activity by 5-Hydroxyanthranilic Acid Derivatives
5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.gov The inhibition of 5-LO is a therapeutic strategy for managing inflammatory diseases. nih.gov Research has identified certain derivatives of 5-hydroxyanthranilic acid as potent inhibitors of 5-lipoxygenase.
Characterization of Inhibitory Derivatives (e.g., Isodecyl, Isoundecyl, Isolauryl Esters)
Three naturally occurring esters of 5-hydroxyanthranilic acid have been identified as potent inhibitors of 5-lipoxygenase. These compounds, designated BU-4601 A, B, and C, were discovered in the fermentation broth of a Streptomyces species (strain No. AA2807). nih.gov Structural analysis identified them as the isodecyl, isoundecyl, and isolauryl esters of 5-hydroxyanthranilic acid, respectively. nih.gov
Structure-Activity Relationship Studies for 5-Lipoxygenase Inhibition
To understand the relationship between the chemical structure and the inhibitory activity of these compounds, a study was conducted where five related esters of 5-hydroxyanthranilic acid were synthesized. nih.gov When these synthetic derivatives were evaluated for their biological activity as 5-lipoxygenase inhibitors, they exhibited nearly the same level of in vitro inhibitory activity as the naturally occurring compounds. nih.gov This suggests that the esterification of the carboxyl group of 5-hydroxyanthranilic acid with these specific alkyl chains is a key structural feature for its 5-lipoxygenase inhibitory activity. Further detailed quantitative structure-activity relationship (QSAR) studies on a broad range of these derivatives would be needed to fully elucidate the impact of factors like alkyl chain length and branching on potency. nih.gov For other classes of 5-lipoxygenase inhibitors, such as hydroxamic acids, it has been shown that hydrophobicity is a primary determinant of inhibitory potency. nih.gov
Interaction with Red Cell Membrane and Glucose Transport Systems
The interaction of kynurenine (B1673888) pathway metabolites with red blood cells has been a subject of study. While direct studies on 5-hydroxyanthranilic acid are limited, research on the closely related metabolite, 3-hydroxyanthranilic acid (3-HAT), provides insights into potential interactions. Studies have shown that 3-HAT is rapidly metabolized by human erythrocytes, leading to the formation of cinnabarinic acid. nih.gov This process is linked to the oxidoreductive reactions of intracellular hemoglobin. nih.gov Specifically, 3-HAT induces the formation of methemoglobin and other oxidation products of hemoglobin in a dose-dependent manner. nih.gov This oxidative stress, in turn, increases both the net glycolytic flux and the activity of the hexose (B10828440) monophosphate shunt within the red blood cells. nih.gov
Glucose transport in human red blood cells is primarily mediated by the GLUT1 transporter. nih.govmdpi.com This transporter is crucial for ensuring that red blood cells have an adequate supply of glucose for their metabolic needs. nih.gov While 5-hydroxyanthranilic acid's direct effect on glucose transport systems like GLUT1 in erythrocytes has not been detailed, the observed impact of its structural analog, 3-HAT, on red cell glucose metabolism suggests a potential indirect influence. nih.gov Further research is required to determine if 5-hydroxyanthranilic acid directly interacts with the GLUT1 transporter or other membrane components to modulate glucose uptake in red blood cells.
Influence on Kynurenine Pathway Enzyme Regulation
5-Hydroxyanthranilic acid is a metabolite of the kynurenine pathway, which is the primary route for the degradation of the essential amino acid tryptophan. This pathway is initiated by the rate-limiting enzymes tryptophan 2,3-dioxygenase (TDO) in the liver and indoleamine 2,3-dioxygenase (IDO) in other tissues. The activation of these enzymes leads to the conversion of tryptophan to kynurenine, which is then further metabolized through a series of enzymatic steps to produce various bioactive molecules, including 3-hydroxyanthranilic acid and subsequently other metabolites.
The regulation of the kynurenine pathway is complex, involving hormonal induction, substrate availability, and feedback inhibition by downstream metabolites. For instance, TDO activity is regulated by glucocorticoids, tryptophan levels, and feedback inhibition by NAD(P)H.
Effects on Indoleamine-2,3-dioxygenase (IDO) Pathway
The IDO pathway is a critical component of the immune response, and its activity is modulated by various factors, including cytokines like interferon-gamma (IFN-γ). The metabolites produced downstream of IDO activation can themselves have regulatory effects. While there is evidence for feedback regulation within the kynurenine pathway, specific studies detailing a direct feedback inhibitory or modulatory effect of 5-hydroxyanthranilic acid on IDO or other upstream enzymes in the pathway are not extensively documented in the current scientific literature. The intricate network of regulation within the kynurenine pathway suggests that such feedback loops are plausible, but further investigation is needed to confirm the specific role of 5-hydroxyanthranilic acid in this process.
Differential Regulation of Kynurenine Pathway Enzymes by Cellular Activation
The metabolism of tryptophan through the kynurenine pathway (KP) is not a static process; rather, it is dynamically regulated by the activation state of various cell types, particularly those of the immune system. nih.gov Cellular activation, especially in response to inflammatory or immune stimuli, leads to significant shifts in the expression and activity of key kynurenine pathway enzymes, thereby altering the production and balance of its neuroactive and immunomodulatory metabolites. frontiersin.org
The primary and rate-limiting step of the kynurenine pathway is the conversion of L-tryptophan to N-formyl-kynurenine, a reaction catalyzed by either tryptophan-2,3-dioxygenase (TDO) or indoleamine-2,3-dioxygenase (IDO). While TDO is primarily active in the liver under basal conditions, IDO is the key enzyme induced in various other cells upon activation. nih.gov
In immune cells such as macrophages, dendritic cells (DCs), and microglia, as well as other cells like astrocytes, the expression of IDO is strongly upregulated by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ). frontiersin.orgresearchgate.net Other inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and ligands for Toll-like receptors (TLRs) can also induce or synergize to enhance IDO expression. frontiersin.org This induction of IDO in activated antigen-presenting cells (APCs) is a critical mechanism of immune regulation. frontiersin.org The subsequent depletion of local tryptophan and the production of kynurenine and its downstream metabolites inhibit T-cell and natural killer (NK) cell proliferation and promote the differentiation of regulatory T-cells. nih.gov
This activation-induced shift in enzyme activity alters the metabolic flux through the pathway. Increased IDO activity leads to higher levels of kynurenine, which is then further metabolized. researchgate.net Metabolites such as 3-hydroxyanthranilic acid (3-HAA), a derivative of 5-hydroxyanthranilic acid, play a significant role in this regulatory network. Research shows that 3-HAA can suppress the activation of dendritic cells and subsequent T-cell responses, indicating a feedback mechanism. nih.gov
Furthermore, in activated glial cells, kynurenine pathway metabolites demonstrate complex regulatory actions. In primary human astrocytes, 3-HAA was found to be a potent inducer of hemeoxygenase-1 (HO-1), an antioxidant and cytoprotective enzyme, particularly when co-stimulated with cytokines. researchgate.net This suggests that during neuroinflammation, as glial cells are activated and produce KP metabolites, 3-HAA can trigger a protective antioxidant response. researchgate.net However, this regulation is differential, as 3-HAA only weakly induced HO-1 in microglia, and its expression was suppressed by the TLR ligand lipopolysaccharide (LPS). researchgate.net
The table below summarizes the differential regulation of key kynurenine pathway enzymes and the subsequent modulatory effects of its metabolites following cellular activation.
| Activating Stimulus | Affected Cell Type | Enzyme Regulated | Effect on Enzyme | Key Metabolite Produced | Downstream Modulatory Action of Metabolite | Reference |
| IFN-γ, TNF-α, IL-1β, IL-6, TLR Ligands | Macrophages, Dendritic Cells (APCs) | Indoleamine-2,3-dioxygenase (IDO) | Upregulation | Kynurenine, 3-Hydroxyanthranilic acid (3-HAA) | Inhibition of T-cell and NK cell activity; Promotion of regulatory T-cells. | frontiersin.org |
| Pro-inflammatory Cytokines | Glial Cells (Astrocytes) | Indoleamine-2,3-dioxygenase (IDO) | Upregulation | 3-Hydroxyanthranilic acid (3-HAA) | Suppression of glial cytokine/chemokine expression; Induction of antioxidant enzyme HO-1. | researchgate.net |
| Immune Stimulation | Monocyte-derived cells | Indoleamine-2,3-dioxygenase (IDO) | Upregulation | 3-Hydroxyanthranilic acid (3-HAA) | Induction of apoptosis in macrophages/monocytes under certain conditions. | fujita-hu.ac.jp |
| Chronic Inflammation (e.g., in ME/CFS) | Immune Cells | Indoleamine-2,3-dioxygenase (IDO) | Increased Activity | Kynurenine, Anthranilic Acid | Altered balance of downstream metabolites (e.g., reduced quinolinic acid). | researchgate.net |
This activation-dependent regulation creates a complex network where the kynurenine pathway not only responds to inflammatory signals but also actively participates in modulating the immune response through the specific actions of its metabolites, including 3-hydroxyanthranilic acid.
Cellular and Molecular Mechanisms of Action in Biological Systems
Neurobiological Effects and Mechanisms of Neuronal Interaction
5-Hydroxyanthranilic acid (5-HAAA), a metabolite of the essential amino acid tryptophan produced via the kynurenine (B1673888) pathway, has been identified as a compound with significant neurotoxic potential. guidechem.comnih.gov Research has focused on its ability to induce neuronal cell death and the specific molecular pathways it activates to exert these effects. guidechem.comnih.gov
Studies conducted on cultured cerebellar granule neurons have demonstrated that 5-HAAA induces cell death in a manner dependent on both the concentration of the compound and the duration of exposure. guidechem.comnih.gov This toxic effect positions 5-HAAA as a significant, albeit minor, metabolite within the kynurenine pathway with potent implications for neuronal viability. guidechem.com
The neurotoxic effects of 5-HAAA are mechanistically linked to the generation of oxidative stress. guidechem.comnih.gov Specifically, research indicates that the cell death induced by 5-HAAA can be prevented by the enzyme catalase. guidechem.comnih.gov Catalase is responsible for the decomposition of hydrogen peroxide, a reactive oxygen species (ROS). The protective effect of catalase strongly implies that the toxicity of 5-HAAA is mediated by the production of hydrogen peroxide, a key hallmark of oxidative stress in biological systems. guidechem.comnih.gov In contrast, superoxide (B77818) dismutase, another enzyme that mitigates oxidative stress by converting superoxide radicals, did not prevent the neurotoxic effects, suggesting a specific role for hydrogen peroxide in the damage pathway. guidechem.comnih.gov
The signaling cascades initiated by 5-HAAA-induced oxidative stress converge on key intracellular pathways that regulate cell survival and death. Western blot analysis has confirmed that treatment of cerebellar granule neurons with 5-HAAA leads to the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. guidechem.comnih.gov The p38 MAPK pathway is known to be responsive to stress stimuli, including oxidative stress, and its activation is a critical step in mediating the downstream events that culminate in neuronal death. guidechem.com
Interestingly, the form of cell death triggered by 5-HAAA does not appear to follow the classical apoptotic pathway. While the p38 MAPK pathway is activated, subsequent activation of caspase-3, a key executioner enzyme in many forms of apoptosis, is not observed. guidechem.comnih.gov This finding indicates that 5-HAAA and other related kynurenine metabolites can provoke neurotoxicity through a caspase-3 independent mechanism of cell death. guidechem.comnih.gov
The kynurenine pathway of tryptophan metabolism produces several neuroactive compounds. researchgate.net When compared with other well-documented neurotoxins from this pathway, 5-HAAA demonstrates significant potency. guidechem.com Research has shown that 5-HAAA, despite being a minor metabolite, is as potent a neurotoxin as 3-hydroxykynurenine (3HK) and 3-hydroxyanthranilic acid (3HAA). guidechem.comnih.gov All three compounds induce cell death that increases with concentration and exposure time. guidechem.com
Interactive Data Table: Comparative Effects of Kynurenine Metabolites
| Metabolite | Induces Neuronal Death | Mechanism | Key Pathway Activated | Caspase-3 Activation |
| 5-Hydroxyanthranilic acid (5-HAAA) | Yes guidechem.comnih.gov | Oxidative Stress guidechem.comnih.gov | p38 MAPK guidechem.comnih.gov | No guidechem.comnih.gov |
| 3-Hydroxykynurenine (3HK) | Yes guidechem.com | Oxidative Stress guidechem.com | p38 MAPK guidechem.com | No guidechem.com |
| 3-Hydroxyanthranilic acid (3HAA) | Yes guidechem.com | Oxidative Stress guidechem.com | Not specified | Not specified |
Research into the Induction of Neuronal Death
Immunomodulatory and Anti-inflammatory Mechanisms
While the neurotoxic profile of 5-hydroxyanthranilic acid is established, its direct immunomodulatory and anti-inflammatory activities are not as extensively documented in scientific literature. Much of the research into the immune-modulating effects of kynurenine pathway metabolites has focused on its isomer, 3-hydroxyanthranilic acid (3-HAA). researchgate.netnih.gov Studies have shown that 3-HAA can suppress T-cell responses and reduce the release of certain cytokines. researchgate.netnih.gov
In contrast, 5-hydroxyanthranilic acid is noted for its role as a chemical intermediate. It is used as a raw material in the synthesis of avenanthramides, compounds that are recognized for possessing significant anti-inflammatory and antioxidant properties. guidechem.com However, this represents an indirect association, as the biological activity is attributed to the resulting avenanthramide molecules rather than to 5-hydroxyanthranilic acid itself.
Research on Immune Regulation and T-cell Activity within Kynurenine Pathway
The kynurenine pathway is a critical regulator of immune responses, and its metabolites are known to modulate T-cell function. frontiersin.org Activation of the pathway can lead to immunosuppression through several mechanisms, including the depletion of tryptophan, which inhibits the proliferation of reactive T-lymphocytes, and the generation of metabolites that can interfere with T-cell activity. researchgate.netfrontiersin.org
Specifically, kynurenine metabolites such as kynurenine itself, 3-hydroxyanthranilic acid (3-HAA), and quinolinic acid can interfere with the proliferation of T helper 1 (TH1) lymphocytes and induce their selective apoptosis. frontiersin.org The closely related isomer of 5-HAA, 3-hydroxyanthranilic acid, has been shown to have a direct anti-proliferative effect on both Th1 and Th2 cells and can suppress T-cell responses. nih.gov It has also been demonstrated to induce apoptosis in activated T-cells. bevital.no While 5-HAA is a known metabolite in this immunomodulatory pathway, direct studies detailing its specific interactions and regulatory effects on T-cell populations are less characterized than those of its isomer, 3-HAA. researchgate.netnih.gov
Suppression of Glial Cytokine and Chemokine Expression
Glial cells, including astrocytes and microglia, are key mediators of neuroinflammation and respond to pathological stimuli by releasing signaling molecules like cytokines and chemokines. nih.govle.ac.uk The activation of microglia can lead to a sustained release of inflammatory mediators. nih.gov
Research into the effects of kynurenine pathway metabolites has shown that 3-hydroxyanthranilic acid (3-HAA) can suppress the expression of cytokines and chemokines in glial cells. researchgate.net This suppressive action contributes to a reduction in cytokine-induced neuronal death, highlighting a potential anti-inflammatory role for this metabolite within the central nervous system. researchgate.net While the activity of 3-HAA on glial cells is documented, specific research focusing solely on the effect of 5-HAA on glial cytokine and chemokine expression is not as prevalent in the existing literature. However, given that both are redox-active metabolites within the same pathway, their roles in neuroinflammation continue to be an area of scientific interest.
Induction of Hemeoxygenase-1 (HO-1) in Astrocytes
Hemeoxygenase-1 (HO-1) is a critical antioxidant enzyme with established anti-inflammatory and cytoprotective functions. researchgate.net Its induction is considered a key cellular defense mechanism against oxidative stress. physoc.org In the central nervous system, astrocytes can be prompted to express HO-1 in response to various stimuli.
Studies have revealed that the tryptophan metabolite 3-hydroxyanthranilic acid (3-HAA) is a particularly effective inducer of HO-1 expression in human astrocytes, with its effect being enhanced in the presence of cytokines. researchgate.net This induction of a potent antioxidant enzyme by 3-HAA points to a neuroprotective capability. researchgate.net In contrast, 3-HAA only weakly induced HO-1 in human microglia. researchgate.net While this mechanism is well-documented for 3-HAA, specific studies demonstrating the capacity of its isomer, 5-HAA, to induce HO-1 in astrocytes are limited.
Antioxidant and Antigenotoxic Properties
The chemical structure of 5-HAA suggests a potential for engaging in redox reactions, and its properties as both a pro-oxidant and antioxidant have been investigated, revealing a complex, context-dependent role.
Free Radical Scavenging Activities (e.g., DPPH, FRAP)
The antioxidant potential of a compound can be quantified using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. bohrium.com The DPPH method measures a compound's ability to scavenge stable free radicals, while the FRAP assay assesses its reducing power. bohrium.com
In comparative studies, 5-Hydroxyanthranilic acid has demonstrated notable antioxidant activity. In a FRAP assay, 5-HAA was found to have one of the highest antioxidant activities among a range of related avenanthramide compounds. bohrium.com Similarly, while most tested compounds showed activity in the DPPH assay, the reactivity of 5-HAA and its derivatives highlights its capacity for free radical scavenging. bohrium.comtandfonline.com The hydroxyl groups on the molecule are believed to be crucial for this radical-trapping ability. researchgate.net
| Assay | Finding for 5-Hydroxyanthranilic Acid (5-HAA) | Reference |
|---|---|---|
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Demonstrated free radical scavenging activity. | bohrium.com |
| FRAP (Ferric Reducing Antioxidant Potential) | Showed one of the highest antioxidant activities among related compounds tested. | bohrium.com |
Mechanisms of Combating Oxidative Stress
The role of 5-HAA in oxidative stress is multifaceted. Under certain experimental conditions, it can act as a pro-oxidant. Studies on cultured cerebellar granule neurons have shown that 5-HAA, along with 3-HAA and 3-hydroxykynurenine, can induce cell death by generating oxidative stress. researchgate.net This neurotoxic effect was specifically prevented by catalase, an enzyme that neutralizes hydrogen peroxide, suggesting that 5-HAA's pro-oxidant activity may be mediated through the formation of reactive oxygen species (ROS) like hydrogen peroxide. researchgate.net This ROS-generating capacity has been noted as a potential contributor to neurotoxicity in neurodegenerative disease models. nih.govle.ac.uk
Conversely, evidence also supports an antioxidant role for 5-HAA. Its ability to scavenge free radicals, as demonstrated in DPPH and FRAP assays, is a primary mechanism for combating oxidative stress. bohrium.com This antioxidant action is attributed to its chemical structure, particularly the presence of hydroxyl groups that can donate a hydrogen atom to neutralize free radicals. researchgate.netnih.gov This dual pro-oxidant and antioxidant behavior indicates that the net effect of 5-HAA likely depends on its concentration and the specific cellular environment. researchgate.net
Antigenotoxic Effects on Cellular Integrity
Antigenotoxic agents are compounds that can prevent, reduce, or reverse DNA damage caused by genotoxins. The Comet assay is a widely used method to assess DNA damage in individual cells. bohrium.com
Research utilizing the Comet assay on stressed human adenocarcinoma colon cells (HT-29) has provided evidence for the antigenotoxic potential of compounds related to 5-HAA. bohrium.com While the drug Tranilast, which is structurally similar but lacks hydroxyl groups, showed antigenotoxic effects without antioxidant activity, it suggests that the two properties are not necessarily dependent on each other. bohrium.comnih.gov Studies on avenanthramides, which are conjugates of anthranilic acids (including 5-HAA) and hydroxycinnamic acids, have shown they can protect against DNA damage induced by hydrogen peroxide. acs.orgmdpi.comresearchgate.net Specifically, N-(3′,4′-dihydroxy-(E)-cinnamoyl)-5-hydroxyanthranilic acid, a conjugate of 5-HAA, demonstrated high activity in protecting cells from DNA damage. acs.org These findings suggest that 5-HAA, as a core component of these protective molecules, contributes to the observed antigenotoxic effects.
Effects on Cellular Signaling Pathways (e.g., NF-κB activation)
Research into the specific effects of 5-hydroxyanthranilic acid hydrochloride on cellular signaling pathways is primarily centered on its active component, 5-hydroxyanthranilic acid (5-HAA). The available scientific literature indicates that 5-HAA, a metabolite of tryptophan, plays a role in modulating cellular responses through the induction of oxidative stress and the activation of specific signaling cascades. Notably, its impact on the p38 mitogen-activated protein kinase (MAPK) pathway has been documented, while its direct influence on other pathways, such as NF-κB activation, is less clear from the current body of research.
Detailed Research Findings
A pivotal study investigating the neurotoxic potential of various kynurenine metabolites, including 5-HAA, in cultured cerebellar granule neurons, revealed significant effects on cell death signaling pathways. nih.gov This research demonstrated that 5-HAA induces cell death in a time- and concentration-dependent manner. nih.gov The underlying mechanism for this toxicity was linked to the generation of oxidative stress, as the detrimental effects of 5-HAA were preventable by the hydrogen peroxide-detoxifying enzyme, catalase. nih.gov
A key finding from this study was the activation of the p38 MAPK signaling pathway in response to treatment with 5-HAA. nih.gov Western blot analysis confirmed the activation of p38, indicating its involvement in the observed neurotoxicity. nih.govresearchgate.net Interestingly, the study also noted that this 5-HAA-induced cell death occurred independently of caspase-3 activation, suggesting a caspase-3 independent mechanism of neuronal death. nih.gov This positions 5-HAA as a potent neurotoxin, comparable to the more extensively studied kynurenine metabolites, 3-hydroxykynurenine (3HK) and 3-hydroxyanthranilic acid (3HAA). nih.gov
While the research provides clear evidence for the involvement of the p38 MAPK pathway, there is a lack of direct evidence from the reviewed studies to suggest that 5-hydroxyanthranilic acid or its hydrochloride salt is a significant modulator of the NF-κB signaling pathway. The inflammatory and immune responses are complex, and while oxidative stress can influence NF-κB activation, a direct causal link has not been established for 5-HAA in the available literature.
The following table summarizes the key findings from the study on the effects of 5-hydroxyanthranilic acid on cellular signaling in cultured cerebellar granule neurons.
Interactive Data Table: Effects of 5-Hydroxyanthranilic Acid on Cellular Signaling
| Parameter | Observation | Methodology | Conclusion | Reference |
| Cell Death | Increased with exposure time and concentration | Cell viability assays | 5-HAA is toxic to cerebellar granule neurons | nih.gov |
| Oxidative Stress | Neurotoxic effects prevented by catalase | Enzyme treatment | Toxicity is mediated by hydrogen peroxide | nih.gov |
| p38 MAPK Activation | Demonstrated by Western blot analysis | Western Blot | p38 pathway is activated by 5-HAA treatment | nih.govresearchgate.net |
| Caspase-3 Activation | Not evident in Western blot analysis | Western Blot | Cell death is caspase-3 independent | nih.gov |
Role in Biological and Pathological Research Models
Implications in Neurodegenerative Disease Research (e.g., Alzheimer's, Parkinson's)
The kynurenine (B1673888) pathway, the primary route for tryptophan catabolism, produces several neuroactive metabolites. google.comnih.gov Dysregulation of this pathway has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govmdpi.com
Research has consistently pointed to alterations in the kynurenine pathway in patients with neurodegenerative disorders. mdpi.com The pathway is responsible for breaking down tryptophan into various metabolites, some of which can be neurotoxic while others may offer neuroprotection. google.comnih.gov Studies have shown that the balance between these metabolites is often disrupted in conditions like Alzheimer's and Parkinson's disease. mdpi.com
A meta-analysis of 30 studies revealed significant alterations in kynurenine pathway metabolites in patients with Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease. google.com For example, blood levels of tryptophan were found to be significantly lower in patients with AD and PD compared to healthy controls. google.com While this analysis focused on several metabolites like kynurenine and 3-hydroxykynurenine, it underscores the systemic involvement of this metabolic pathway in neurodegeneration. google.com Some metabolites, such as 3-hydroxykynurenine (3-HK) and 3-hydroxyanthranilic acid (3-HAA), are considered potentially neurotoxic due to their capacity to generate free radicals. nih.gov In cultured cerebellar granule neurons, 5-hydroxyanthranilic acid (5-HAA), alongside 3-HK and 3-HAA, induced cell death, indicating its potential as a neurotoxin. gvsu.edu This toxicity was linked to the generation of oxidative stress. gvsu.edu
Table 1: Key Kynurenine Pathway Metabolites and Their Investigated Roles in Neurodegeneration
| Metabolite | Investigated Role | Key Findings in Research Models |
| Tryptophan (TRP) | Precursor | Significantly lower blood levels in AD and PD patients. google.com |
| Kynurenine (KYN) | Central Metabolite | Levels can be altered; KYN/TRP ratio is often used as a marker of pathway activation. mdpi.com |
| Kynurenic Acid (KYNA) | Neuroprotective | Considered an antagonist at certain glutamate (B1630785) receptors. nih.gov |
| 3-Hydroxykynurenine (3-HK) | Neurotoxic | Can generate reactive oxygen species; linked to neuronal cell death. nih.govgvsu.edu |
| 3-Hydroxyanthranilic Acid (3-HAA) | Pro-oxidant/Anti-inflammatory | Can induce oxidative stress but also has reported anti-inflammatory effects. nih.govgvsu.edu |
| 5-Hydroxyanthranilic Acid (5-HAA) | Neurotoxic | Shown to induce neuronal death in culture via oxidative stress. gvsu.edu |
| Quinolinic Acid (QUIN) | Neurotoxic | An excitotoxin that acts on NMDA receptors. nih.gov |
This table is for informational purposes and summarizes findings from various research studies.
The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathology of Alzheimer's disease. frontiersin.org Research has explored the potential for various small molecules to inhibit this process. A study focusing on 3-hydroxyanthranilic acid (3-HAA), a compound structurally similar to 5-HAA, found it to be a potent inhibitor of Aβ fibril formation. sciopen.com This discovery has led to the assessment of 3-HAA as a structural basis for developing novel anti-aggregant compounds, with the o-aminophenol motif identified as crucial for this activity. sciopen.com
Further computational studies identified 3-HAA as a promising endogenous molecule for inhibiting Aβ aggregation. nih.gov While direct research on 5-HAA's effect on beta-amyloid aggregation is less common, the findings for its isomer, 3-HAA, suggest that aminophenol structures warrant investigation as potential modulators of amyloidogenesis.
Involvement in Psychiatric Conditions Research (e.g., Depression, Schizophrenia)
Dysregulation of the kynurenine pathway is also a significant area of investigation in psychiatric disorders. The pathway's activation by inflammatory signals provides a link between the immune system and neurotransmitter function, which is often disturbed in conditions like depression and schizophrenia. doraagri.com
In research on major depressive disorder (MDD), particularly in the context of inflammation-inducing treatments like interferon-α, alterations in tryptophan metabolism are prominent. doraagri.comresearchgate.net One study found that during such treatment, concentrations of anthranilic acid, a related metabolite, were significantly increased and were associated with higher depression scores. doraagri.comresearchgate.net This suggests a potential role for kynurenine pathway metabolites in the pathogenesis of inflammation-induced depression. researchgate.net
In schizophrenia research, anthranilic acid has emerged as a potential biomarker. nih.gov Elevated serum levels of anthranilic acid have been observed in patients and are associated with neurotoxic effects and disruptions in neurotransmission. These findings highlight the importance of metabolites in the broader kynurenine pathway as potential contributors to the pathophysiology of schizophrenia. nih.gov
Contributions to Research on Chronic Inflammatory Conditions
The kynurenine pathway is intricately linked with the immune system and inflammation. mdpi.com Inflammatory mediators can upregulate key enzymes in the pathway, leading to changes in the levels of its various metabolites. mdpi.com Some of these metabolites have demonstrated immunomodulatory effects. For instance, 3-hydroxyanthranilic acid (3-HAA) has been shown to possess anti-inflammatory and neuroprotective properties in certain contexts. nih.gov It can induce the expression of heme oxygenase-1 (HO-1), an antioxidant enzyme with cytoprotective effects, and has been shown to ameliorate experimental autoimmune encephalomyelitis in animal models. nih.gov Conversely, increased levels of anthranilic acid have been reported in conditions such as rheumatoid arthritis, suggesting its potential involvement in the pathology of chronic inflammatory diseases. researchgate.net
Relevance in Nutritional Science Research on Tryptophan Metabolism Optimization
Tryptophan is an essential amino acid that must be obtained from the diet. google.comnih.gov The kynurenine pathway is the primary metabolic route for tryptophan in the body, catabolizing approximately 95% of it. This pathway is crucial for the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme for cellular metabolism. google.comnih.gov
Understanding the dynamics of the kynurenine pathway is therefore of high relevance to nutritional science. Research into how dietary factors influence tryptophan availability and its subsequent metabolism can provide insights into maintaining cellular health and preventing diseases linked to pathway dysregulation. Optimizing tryptophan metabolism through nutrition could potentially influence the balance of neuroactive and immunomodulatory metabolites, impacting everything from neurological function to immune responses.
Applications in Agricultural Research for Crop Resilience
While direct research on 5-hydroxyanthranilic acid hydrochloride for crop resilience is limited, studies on its parent molecule, anthranilic acid, and its derivatives show relevance in agriculture. Anthranilic acid derivatives have been investigated and utilized for their insecticidal properties. nih.gov Specifically, anthranilic acid diamide (B1670390) derivatives have been developed for controlling animal pests in transgenic crops. google.com
Furthermore, anthranilic acid itself plays a role as a signaling molecule in some plant-pathogen interactions. In the bacterium Ralstonia solanacearum, which causes bacterial wilt in many crops, anthranilic acid acts as a signal that regulates the expression of genes related to virulence. frontiersin.org Understanding this signaling system could open avenues for developing strategies to disrupt pathogenesis and enhance crop protection. The application of various chemical compounds, including biostimulants and priming agents, is a growing strategy to improve crop resilience to abiotic stresses like drought and heat, suggesting a potential future role for various bioactive small molecules in sustainable agriculture. nih.govdoraagri.comresearchgate.net
Use as a Bioindicator in Environmental Science Studies
5-Hydroxyanthranilic acid is being explored for its potential as a bioindicator in environmental science. It can be studied as an indicator of soil and water health due to its involvement in the metabolic processes of microbes. chemblink.com The presence and concentration of such metabolites can reflect the biological activity and health of an ecosystem. For instance, the compound has been identified in the extract of the plant Chaptalia nutans, and plant-based tests like the Allium cepa assay are common methods for assessing environmental genotoxicity.
Synthesis and Derivatization Strategies for Academic Research
Chemical Synthesis of 5-Hydroxyanthranilic Acid Derivatives
The chemical synthesis of derivatives of 5-hydroxyanthranilic acid is a key focus for developing new therapeutic agents and research tools. These synthetic approaches allow for the systematic modification of the core structure to enhance or alter its biological properties.
The substitution at the nitrogen atom of the amino group in anthranilic acid derivatives is a critical strategy for creating new compounds. Research has shown that N-aryl anthranilic acid derivatives can be synthesized through methods like copper-catalyzed cross-coupling reactions. nih.gov This approach is effective for the amination of chlorobenzoic acids with various aniline (B41778) derivatives, yielding a wide range of N-aryl anthranilic acid derivatives. nih.gov One of the significant advantages of this method is that it does not require the protection of the acid group, streamlining the synthesis process. nih.gov The resulting N-substituted compounds have shown potential in various applications, including the development of molecules that can inhibit the function of proteins like the far upstream element binding protein 1 (FUBP1), which is involved in cancer cell growth. nih.gov
A notable example is the synthesis of quinazolinone compounds, which can be achieved by reacting 5-hydroxyanthranilic acid with formamide (B127407) to form a cyclized intermediate, followed by acylation. guidechem.com Additionally, N-substituted derivatives are crucial in the synthesis of more complex heterocyclic structures like 1,4-benzodiazepine-3,5-diones. core.ac.uk
Table 1: Examples of N-Substituted Anthranilic Acid Derivatives and their Synthesis
| Derivative Type | Synthetic Method | Precursors | Significance |
| N-Aryl Anthranilic Acids | Copper-catalyzed cross-coupling | 2-chlorobenzoic acids, aniline derivatives | Produces a wide range of derivatives with up to 99% yield without needing acid protection. nih.gov |
| Quinazolinone Compounds | Cyclization with formamide followed by acylation | 5-Hydroxyanthranilic acid, formamide, acid anhydride | Creates heterocyclic compounds with potential as scaffolds for new drugs. guidechem.comcore.ac.uk |
| FUBP1 Inhibitors | Not specified in detail, but identified from a large library screen | Anthranilic acid derivatives | These compounds can reduce the growth of pancreatic cancer cells. nih.gov |
Regioselectivity in the synthesis of anthranilic acid analogs is crucial for controlling the position of functional groups, which in turn dictates the molecule's properties and biological activity. Copper-catalyzed amination has been demonstrated as a highly regioselective method for synthesizing N-aryl and N-alkyl anthranilic acid derivatives from 2-bromobenzoic acids. organic-chemistry.org This technique selectively replaces the bromine atom that is adjacent to the carboxylic acid group. organic-chemistry.org
This level of control is essential for creating specific isomers and avoiding unwanted side products. The ability to selectively functionalize the anthranilic acid scaffold opens up possibilities for creating diverse libraries of compounds for screening. mdpi.com For instance, the synthesis of N-(1-pyrene)anthranilic acid using this method has led to the development of a fluorescent sensor for mercury ions. organic-chemistry.org
The synthesis of various heterocyclic compounds from anthranilic acid and its derivatives, such as quinazolines and 1,4-benzodiazepine-3-ones, also relies on regioselective reactions. core.ac.uk The choice of reagents and reaction conditions can direct the reaction towards the desired product. core.ac.uk
Esterification of the carboxylic acid group and modification of side chains are common strategies to alter the pharmacokinetic and pharmacodynamic properties of 5-hydroxyanthranilic acid. These modifications can influence factors like solubility, membrane permeability, and interaction with biological targets.
For example, the isolation of n-lauryl 5-hydroxyanthranilate and isolauryl 5-hydroxyanthranilate, which are esters of 5-hydroxyanthranilic acid, from a marine-derived actinomycete highlights the natural occurrence of such modifications. nih.gov These naturally occurring esters have been found to possess potent in vitro 5-lipoxygenase inhibitory activity. nih.gov
The synthesis of avenanthramides, which have strong antioxidant and anti-inflammatory properties, involves the reaction of 5-hydroxyanthranilic acid with malonic acid, followed by condensation reactions with various hydroxybenzaldehydes. guidechem.com This demonstrates how side chain modifications can lead to compounds with significant biological activity. guidechem.com
Table 2: Examples of Esterified and Side-Chain Modified 5-Hydroxyanthranilic Acid Derivatives
| Derivative | Modification | Source/Synthesis | Bioactivity |
| n-Lauryl 5-hydroxyanthranilate | Esterification with lauryl alcohol | Isolated from Streptomyces sp. HDa1 nih.gov | Potent in vitro 5-lipoxygenase inhibitor nih.gov |
| Isolauryl 5-hydroxyanthranilate | Esterification with isolauryl alcohol | Isolated from Streptomyces sp. HDa1 nih.gov | Potent in vitro 5-lipoxygenase inhibitor nih.gov |
| Avenanthramides A, B, and C | Side chain modification via reaction with malonic acid and condensation with hydroxybenzaldehydes | Chemical synthesis from 5-hydroxyanthranilic acid guidechem.com | Strong antioxidant and anti-inflammatory properties guidechem.com |
Isolation and Structure Elucidation of Novel Naturally Occurring Metabolites
Nature is a rich source of novel chemical structures, and the isolation of metabolites from various organisms can lead to the discovery of new derivatives of 5-hydroxyanthranilic acid. A study on the marine-derived actinomycete Streptomyces sp. HDa1, isolated from a sea urchin, led to the discovery of four new 5-hydroxyanthranilic acid related compounds named anthocidins A–D. nih.gov These compounds feature an acetyl group at the amino position and different alkyl side chains at the carboxyl group. nih.gov
The process of isolating these natural products typically involves extraction from the source organism, followed by chromatographic separation techniques to purify the individual compounds. nih.govnih.gov The structure of these novel metabolites is then determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.govnih.gov In some cases, single-crystal X-ray diffraction can be used to confirm the absolute stereochemistry of the molecule. nih.gov
The discovery of these naturally occurring derivatives provides valuable lead compounds for further synthetic modification and biological evaluation. For instance, n-lauryl 5-hydroxyanthranilate was isolated as a natural product for the first time in this study and was shown to have potent biological activity. nih.gov
Strategies for Modulating Reactivity through Salt Formation
The formation of salts, such as the hydrochloride salt of 5-hydroxyanthranilic acid, is a common strategy to modulate the physicochemical properties of the parent compound. Salt formation can significantly impact solubility, stability, and handling characteristics.
A patent describes a one-pot synthesis process for an anthranilic acid derivative where the final step involves acidifying the reaction mixture with concentrated hydrochloric acid to a pH of 1.5 to 2.0. google.com This step likely facilitates the isolation and purification of the product as its hydrochloride salt. The use of hydrochloric acid ensures the protonation of the amino group, forming the corresponding ammonium (B1175870) salt.
This strategy is particularly useful for compounds that are intended for pharmaceutical applications, as the salt form can have improved bioavailability compared to the free acid or base. The hydrochloride salt form can also enhance the stability of the compound, preventing degradation over time.
Advanced Research Methodologies and Experimental Models
In Vitro Cellular and Biochemical Assay Systems
In vitro models are fundamental in dissecting the specific cellular and molecular interactions of 5-Hydroxyanthranilic acid. These systems provide controlled environments to study its effects on various cell types and biochemical pathways.
Cultured cerebellar granule neurons are a widely used model to investigate the neurotoxic potential of various compounds. nih.govnih.gov Studies have employed these primary neurons, typically prepared from neonatal Sprague-Dawley rats, to examine the effects of 5-Hydroxyanthranilic acid (5HAA). physoc.org Research has shown that 5HAA induces dose-dependent and time-dependent cell death in these neurons. nih.govphysoc.org The mechanism of this neurotoxicity is linked to the generation of oxidative stress, as the toxic effects can be prevented by the hydrogen peroxide-detoxifying enzyme catalase, but not by superoxide (B77818) dismutase. nih.govphysoc.org This indicates that the neurotoxicity is mediated by hydrogen peroxide. Further investigation into the signaling pathways revealed that the cell death mechanism is independent of caspase-3 activation but involves the activation of the p38 mitogen-activated protein kinase (p38 MAPK) pathway. nih.gov
Table 1: Summary of 5-Hydroxyanthranilic Acid Neurotoxicity Findings in Cultured Cerebellar Granule Neurons
| Finding | Experimental Detail | Reference |
| Neurotoxicity | Induces dose-dependent and time-dependent cell death. | nih.govphysoc.org |
| Mechanism | Mediated by oxidative stress, specifically involving hydrogen peroxide. | nih.govphysoc.org |
| Enzymatic Mitigation | Neurotoxic effects are prevented by catalase. | nih.govphysoc.org |
| Signaling Pathway | Involves activation of p38 MAPK. | nih.gov |
| Apoptosis Marker | Does not involve activation of caspase-3. | nih.gov |
Immune cell models are crucial for understanding how compounds modulate inflammatory responses. Microglia, the resident immune cells of the central nervous system (CNS), are of particular interest. nih.govnih.gov These cells can become activated in response to stimuli and polarize into different phenotypes, such as the classical (M1) pro-inflammatory state or the alternative (M2) anti-inflammatory state. nih.govnih.gov M1 microglia release pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1), while M2 microglia are involved in tissue repair. nih.govnih.gov Given that 5-Hydroxyanthranilic acid is a neuroactive metabolite, these immune cell models, including microglia, macrophages, and T-cells, serve as essential platforms to investigate its potential immunomodulatory effects within the CNS and periphery. nih.govelsevierpure.com For instance, assays using these cells can determine if the compound influences cytokine secretion, phagocytosis, or antigen presentation. nih.govelsevierpure.com
To assess the antibacterial potential of compounds, various bacterial strains are used in screening assays. Research on derivatives of 5-hydroxyanthranilic acid has involved testing against a panel of both Gram-positive and Gram-negative bacteria. mdpi.com The agar (B569324) diffusion method is a common technique, where paper discs containing the test compound are placed on an agar plate inoculated with a specific bacterium. mdpi.com The zone of inhibition around the disc indicates antibacterial activity. mdpi.com While derivatives of 5-hydroxyanthranilic acid have shown weak activity against certain strains, studies on the degradation of related compounds by specific bacteria have suggested a high degree of enzyme specificity. mdpi.comnih.gov For example, respirometry experiments with Bradyrhizobium sp. strain JS329 showed that 5-hydroxyanthranilic acid did not stimulate oxygen uptake, indicating it is not an intermediate in the degradation pathway of 5-nitroanthranilic acid by this strain. nih.gov
Table 2: Bacterial Strains Used in Evaluating 5-Hydroxyanthranilic Acid Derivatives
| Bacterial Strain | Gram Type | Activity of Derivatives | Reference |
| Staphylococcus aureus | Positive | Not specified as active | mdpi.com |
| Streptococcus pyogenes | Positive | Not specified as active | mdpi.com |
| Bacillus subtilis | Positive | Weak activity shown by some derivatives | mdpi.com |
| Vibrio harveyi | Negative | Weak activity shown by some derivatives | mdpi.com |
| Vibrio alginolyticus | Negative | Not specified as active | mdpi.com |
Enzyme-specific assays are critical for identifying the direct molecular targets of a compound and understanding its mechanism of action. nih.gov These assays measure the effect of the compound on the rate of a specific enzymatic reaction. nih.gov For 5-Hydroxyanthranilic acid, it has been suggested to possess hypoglycemic effects, potentially through the inhibition of alpha-glucosidase, an enzyme involved in carbohydrate digestion. biosynth.com Conversely, enzyme assays have also demonstrated the specificity of certain enzymes. For instance, 5NAA deaminase from Bradyrhizobium sp. strain JS329, which is involved in the degradation of 5-nitroanthranilic acid, showed no activity towards 5-hydroxyanthranilic acid, highlighting the enzyme's narrow substrate range. asm.orgasm.org Furthermore, the use of catalase in neurotoxicity studies is itself an enzyme-specific assay, which pinpointed the role of hydrogen peroxide in the toxic mechanism of 5-hydroxyanthranilic acid. nih.gov
To understand how a compound affects cellular processes at the molecular level, quantitative analysis of gene and protein expression is employed. Western blotting is a key technique used to detect and quantify changes in the levels of specific proteins. thermofisher.comnih.gov This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies. researchgate.net The signal intensity, often detected via chemiluminescence or fluorescence, can be quantified to determine relative protein abundance. thermofisher.comed.ac.uk Accurate quantification requires careful normalization to loading controls, such as housekeeping proteins (e.g., β-actin) or total protein stains, to correct for variations in sample loading. thermofisher.comnih.gov In studies of 5-Hydroxyanthranilic acid, Western blot analysis was instrumental in demonstrating the activation of the p38 signaling protein in cultured cerebellar granule neurons, while also showing a lack of activation of caspase-3. nih.gov This provided crucial insights into the specific molecular pathway mediating its neurotoxic effects. nih.gov
In Silico Modeling and Computational Chemistry Applications
In silico modeling and computational chemistry are powerful tools used to predict the biological activity of compounds and to study their interactions with molecular targets. These methods can guide experimental work and provide insights that are difficult to obtain through laboratory experiments alone. Techniques such as molecular docking can simulate the binding of a ligand like 5-Hydroxyanthranilic acid to the active site of a protein, helping to identify potential enzyme targets. Prediction algorithms, such as PASS (Prediction of Activity Spectra for Substances), can forecast a compound's likely biological activities based on its chemical structure. nih.gov While specific in silico studies focusing solely on 5-Hydroxyanthranilic acid hydrochloride are not extensively documented in the provided results, the application of these methods is common in related fields. For example, in silico analysis has been used to analyze the genes involved in the degradation of the related compound 5-nitroanthranilic acid. asm.org These computational approaches offer a rational basis for designing new experiments to test the predicted activities and mechanisms of 5-Hydroxyanthranilic acid.
Research in Heterologous Systems for Metabolic Engineering
Metabolic engineering in heterologous systems, such as Escherichia coli, represents a powerful strategy for producing valuable chemical compounds that are not native to the host organism. nih.gov This approach involves the rational design and construction of microbial cell factories. For instance, in the production of 5-hydroxytryptophan (B29612) (5-HTP), a derivative of the amino acid tryptophan, researchers engineered wild-type E. coli to efficiently ferment it from glucose. nih.gov
The process involves several key steps. First, an efficient expression system, such as a xylose-induced T7 RNA polymerase-promoter system, is constructed to control the expression of heterologous pathways. nih.gov Next, modules for specific biosynthetic steps are introduced. This can include expressing a hydroxylase to modify a precursor molecule and incorporating pathways for the synthesis and regeneration of necessary cofactors. nih.gov Finally, the host's native metabolic pathways may be modified to increase the flux towards the desired product and reduce the accumulation of intermediates. nih.gov The success of such engineering efforts can lead to high-titer production of the target molecule in bioreactors. nih.gov
Use as a Biochemical Reagent in Life Science Research
5-Hydroxyanthranilic acid is utilized as a biochemical reagent in life science research. medchemexpress.com It serves as an organic compound or biological material for various research applications. medchemexpress.com
Biotransformation Studies in Microbial and Mammalian Systems
In mammalian systems, 5-hydroxyanthranilic acid is known as a metabolite of the essential amino acid tryptophan, formed via the kynurenine (B1673888) pathway. nih.gov Its biological activity and transformation have been investigated in neuronal cell cultures. Studies on cultured cerebellar granule neurons have shown that 5-hydroxyanthranilic acid can induce cell death in a time- and concentration-dependent manner. nih.gov
This neurotoxic effect is linked to the generation of oxidative stress, as the effects were preventable by the enzyme catalase, which degrades hydrogen peroxide. nih.gov The biotransformation or presence of 5-hydroxyanthranilic acid in these systems leads to the activation of the p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway, although it does not appear to activate caspase-3. nih.gov This suggests that it can induce neuronal cell death through a caspase-3 independent mechanism, establishing it as a potent neurotoxic metabolite comparable to other well-documented kynurenine pathway compounds like 3-hydroxykynurenine and 3-hydroxyanthranilic acid. nih.gov
Table 2: Summary of Biotransformation Findings for 5-Hydroxyanthranilic Acid in a Mammalian Neuronal Model This interactive table outlines key experimental observations regarding the biological effects of 5-Hydroxyanthranilic acid in cultured cerebellar granule neurons. nih.gov
| Experimental Observation | Finding | Implication |
| Cell Viability | Induced time- and concentration-dependent cell death. | The compound is neurotoxic to these cells. |
| Effect of Antioxidants | Neurotoxicity was prevented by catalase but not superoxide dismutase. | The toxic mechanism involves the generation of hydrogen peroxide (oxidative stress). |
| Cell Death Pathway | Activated p38 MAPK signaling pathway. | The p38 pathway is involved in mediating the compound's toxic effects. |
| Caspase-3 Activity | Caspase-3 activation was not observed. | The induced cell death occurs via a caspase-3 independent mechanism. |
Q & A
Q. What are the recommended methods for synthesizing 5-Hydroxyanthranilic acid hydrochloride and optimizing reaction conditions?
Synthesis typically involves multi-step procedures. For example, 5-Hydroxyanthranilic acid (base compound) can be condensed at high temperatures (e.g., 160°C for 2 hours) to form intermediates, followed by reactions with amines or aldehydes to yield derivatives . Optimization requires monitoring reaction parameters such as temperature, solvent choice (e.g., acetic acid), and reaction duration. Yield improvements (up to 92%) are achievable by adjusting stoichiometry and purification methods like recrystallization or column chromatography.
Q. What analytical techniques are recommended for assessing the purity and stability of 5-Hydroxyanthranilic acid hydrochloride?
High-Performance Liquid Chromatography (HPLC) is widely used for purity assessment, as demonstrated in pharmaceutical analyses . Additional methods include:
- Melting Point Analysis : Compare observed values (e.g., 233–234°C for the free acid vs. 247°C for the hydrochloride salt ) with literature data.
- Spectroscopic Techniques : NMR for structural confirmation and mass spectrometry for molecular weight verification.
- Stability Studies : Monitor degradation under varying pH, temperature, and light exposure using accelerated stability protocols.
Q. What safety protocols are critical when handling 5-Hydroxyanthranilic acid hydrochloride in the laboratory?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and NIOSH-approved N100/P3 respirators if aerosol generation is possible .
- Ventilation : Use fume hoods to minimize inhalation risks.
- Storage : Keep in sealed, inert containers under dry, room-temperature conditions to prevent hydrolysis or oxidation .
- Spill Management : Neutralize with appropriate absorbents and avoid water flushing to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point) of 5-Hydroxyanthranilic acid hydrochloride?
Discrepancies (e.g., 233–234°C vs. 247°C ) may arise from polymorphic forms, hydration states, or impurities. Methodological approaches include:
- Differential Scanning Calorimetry (DSC) : Confirm thermal behavior and phase transitions.
- Cross-Validation : Compare data from multiple independent sources (e.g., peer-reviewed studies vs. supplier catalogs).
- Recrystallization : Assess if solvent choice affects crystal structure and melting points.
Q. What experimental strategies are effective for studying the substrate specificity of 5-Hydroxyanthranilic acid in enzymatic assays?
In HHT (Hydroxycinnamoyl-CoA: Hydroxyanthranilate N-Hydroxycinnamoyl-transferase) assays, substrate specificity is determined via:
- Kinetic Parameters : Measure and ratios using varying substrate concentrations. 5-Hydroxyanthranilic acid shows high specificity () compared to analogs like 3-hydroxyanthranilic acid, which are inactive .
- Structural Analysis : Use molecular docking or site-directed mutagenesis to identify binding residues.
- pH Dependence : Test activity across buffers (e.g., phosphate vs. GTA) to optimize reaction conditions .
Q. How should researchers design cytotoxicity studies to ensure reproducible IC50 measurements for 5-Hydroxyanthranilic acid derivatives?
Key considerations include:
- Cell Line Selection : Use validated lines (e.g., HepG-2, SKLu-1) with known sensitivity profiles .
- Dose-Response Curves : Test a wide concentration range (e.g., 0.1–100 µg/mL) and use nonlinear regression models for IC50 calculation.
- Controls : Include positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO) to normalize background noise.
- Exposure Time : Standardize incubation periods (e.g., 24–72 hours) to account for time-dependent effects.
Q. How can contradictions in bioactivity data for 5-Hydroxyanthranilic acid derivatives across studies be addressed?
Contradictions may stem from:
- Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based assays) and replicate experiments across labs.
- Compound Stability : Pre-test derivatives for degradation under assay conditions.
- Statistical Rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability .
Methodological Notes
- Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent-free reactions) to enhance sustainability.
- Data Validation : Use orthogonal analytical methods (e.g., HPLC + LC-MS) to confirm compound identity and purity.
- Ethical Compliance : Follow institutional guidelines for cytotoxic compound handling and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
